The synthesis of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole typically involves the reaction of piperidine with benzimidazole derivatives. A common method includes:
The molecular structure of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole features a benzimidazole core, which consists of a fused benzene and imidazole ring. The piperidine moiety is attached to the benzimidazole at the 1-position via a methyl bridge.
1-(Piperidin-1-ylmethyl)-1H-benzimidazole can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or selectivity .
The mechanism of action for 1-(Piperidin-1-ylmethyl)-1H-benzimidazole largely depends on its interaction with specific biological targets:
Studies have shown that derivatives of benzimidazole exhibit significant activity against various microbial strains, suggesting that this compound could share similar mechanisms .
The compound is stable under standard laboratory conditions but should be protected from moisture and light to prevent degradation .
1-(Piperidin-1-ylmethyl)-1H-benzimidazole has several potential applications in scientific research and pharmaceuticals:
Benzimidazole (chemical name: 1H-1,3-benzodiazole) represents a fundamental heterocyclic aromatic compound characterized by the fusion of benzene and imidazole rings. This bicyclic structure forms a stable, electron-rich system with remarkable thermal and chemical stability, capable of withstanding extreme conditions including concentrated sulfuric acid at 270°C and vigorous treatment with strong acids or alkalis [3] [9]. The benzimidazole nucleus serves as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleotides, enabling diverse interactions with biological targets through hydrogen bonding, van der Waals forces, π-π stacking, and hydrophobic interactions [4] [8]. This bioisosteric property facilitates its integration into biomacromolecules, allowing benzimidazole-containing compounds to mimic nucleotide behavior and interfere with critical cellular processes [4] [6].
The pharmacological significance of benzimidazole derivatives spans multiple therapeutic domains, including antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and antiparasitic applications [2] [6] [8]. Commercially significant drugs leveraging this scaffold include the anthelmintic albendazole (methyl-[5-(propylthio)-1H-benzoimidazol-2-yl]carbamate), the antihypertensive telmisartan (2-(4-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl} phenyl) benzoic acid), and the anticancer agent niraparib (2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide) [5] [8]. This structural versatility stems from the modifiable positions within the benzimidazole ring, particularly the N1-H hydrogen (amenable to alkylation/acylation), the C2 position (frequently bearing aryl, alkyl, or carbamate groups), and the benzene ring positions (C4-C7) which can be functionalized with electron-donating or withdrawing substituents to fine-tune pharmacological properties [3] [9].
Table 1: Clinically Approved Benzimidazole-Based Drugs and Therapeutic Applications
| Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
|---|---|---|---|
| Omeprazole | Antiulcer | 5-methoxy, 2-[(pyridinylmethyl)sulfinyl] | H⁺/K⁺ ATPase (Proton Pump) |
| Albendazole | Anthelmintic | 2-carbamoyl, 5-propylthio | β-tubulin |
| Niraparib | Anticancer (PARP inhibitor) | 2-aryl, piperidine substitution | Poly(ADP-ribose) polymerase (PARP) |
| Telmisartan | Antihypertensive | Bis-benzimidazole, carboxylic acid | Angiotensin II receptor |
| Veliparib | Anticancer | 2-aryl, piperazine substitution | Poly(ADP-ribose) polymerase (PARP) |
Piperidine-substituted benzimidazoles constitute a structurally distinct subclass characterized by the incorporation of a piperidine moiety—a saturated six-membered heterocycle containing one nitrogen atom—typically linked through the N1 position of the benzimidazole ring. The piperidine ring enhances molecular diversity through its conformational flexibility, basic nitrogen (pKₐ ~11), and capacity for additional functionalization at its 2-, 3-, or 4-positions [1] [5] [6]. This structural combination synergizes the metabolic stability and DNA-interactive potential of benzimidazole with the pharmacokinetic advantages imparted by piperidine, including improved solubility, membrane permeability, and the ability to form physiologically relevant salt forms [5] [8].
The therapeutic significance of piperidine-benzimidazole hybrids is exemplified in several clinical agents. Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer treatment, features a critical piperidine substitution that enhances its DNA-binding affinity and cellular penetration [5] [8]. Benzimidazole-piperidine hybrids also demonstrate pronounced activity against infectious diseases; bisbenzimidazole derivatives exhibit selective inhibition of bacterial topoisomerase I, offering a mechanism to combat antibiotic-resistant pathogens [7]. Furthermore, antihistaminic agents like bilastine (2-[4-[2-[4-[1-(2-ethoxyethyl) benzimidazol-2-yl] piperidin-1-yl] ethyl] phenyl]-2-methylpropionic acid) leverage this chemotype for targeted H1-receptor antagonism [5].
Table 2: Biological Targets and Activities of Piperidine-Substituted Benzimidazoles
| Biological Target | Therapeutic Area | Observed Activities | Structural Determinants |
|---|---|---|---|
| DNA Topoisomerase I | Antibacterial | Selective inhibition of bacterial enzymes | Bis-benzimidazole with piperidine linker |
| Poly(ADP-ribose) polymerase (PARP) | Anticancer | DNA repair inhibition, synthetic lethality | 2-Arylbenzimidazole with 4-piperidine substitution |
| Histamine H1 Receptor | Antiallergic/Antihistaminic | Competitive receptor antagonism | Benzimidazol-2-yl-piperidine with extended arylalkyl chain |
| Voltage-Gated Sodium Channels | Anticonvulsant/Analgesic | Channel blockade, neuronal excitability reduction | N1-(Piperidinylmethyl) with C2 lipophilic substituents |
| Kinases (e.g., CK2, Pim1) | Anticancer | ATP-competitive inhibition, antiproliferative effects | 2-Aminobenzimidazole with piperidine-based solubilizing group |
The strategic incorporation of piperidine enables precise modulation of steric, electronic, and pharmacokinetic properties. Piperidine's basic nitrogen facilitates protonation under physiological conditions, enhancing water solubility and bioavailability. Its chair-chair interconversion provides conformational adaptability for optimal target binding, while the equatorial and axial positions offer stereoelectronic control in ligand-receptor interactions [6] [8]. Molecular hybridization strategies combining benzimidazole with piperidine thus generate structurally novel entities with improved target affinity and drug-like properties compared to their parent scaffolds.
1-(Piperidin-1-ylmethyl)-1H-benzimidazole (CAS: 909645-87-0; molecular formula: C₁₈H₂₀N₄) represents a prototypical N1-piperidinylmethyl substituted benzimidazole derivative with significant potential as a multifunctional pharmacophore [1]. Its core structure features a methylene bridge (-CH₂-) connecting the N1 position of benzimidazole to the piperidine nitrogen, creating a flexible spacer that optimizes spatial orientation while maintaining electronic communication between the two heterocyclic systems. This specific arrangement distinguishes it from direct C-linked or spiro-fused piperidine-benzimidazole hybrids and may confer unique bioactivity profiles [5] [8].
The structural features of 1-(Piperidin-1-ylmethyl)-1H-benzimidazole support diverse pharmacological explorations:
Synthetic accessibility further enhances its investigational value. The compound is efficiently synthesized through Mannich-type reactions, as demonstrated by Bachman and Heisey's classical approach where equimolar benzimidazole, formaldehyde, and piperidine yield 1-(piperidinomethy1)benzimidazole in 97% yield [3]. Contemporary green chemistry approaches employ recyclable catalysts (e.g., Er(OTf)₃), solvent-free microwave irradiation, or solid-state reactions using montmorillonite K10 clay, achieving high yields with minimal environmental impact [9]. The synthetic tractability facilitates rapid generation of analog libraries through:
Table 3: Synthetic Methodologies for 1-(Piperidin-1-ylmethyl)-1H-benzimidazole and Derivatives
| Method | Conditions | Catalyst/Reagent | Yield (%) | Green Chemistry Advantages |
|---|---|---|---|---|
| Classical Mannich Reaction | Reflux, 4-6 hours | None | 97 | High atom economy |
| Microwave-Assisted Synthesis | Solvent-free, 100-120°C, 15-30 minutes | Montmorillonite K10 | 85-98 | Reduced reaction time, energy efficiency |
| Lewis Acid-Catalyzed Condensation | Water, 80°C, 2 hours | Erbium triflate (Er(OTf)₃) | 90 | Aqueous medium, recyclable catalyst |
| Solid-State Grinding | Room temperature, mechanical grinding | Silica gel | 75 | Solvent-free, minimal waste generation |
Emerging research indicates that 1-(Piperidin-1-ylmethyl)-1H-benzimidazole may serve as a precursor for novel antibacterial agents targeting DNA topoisomerases [7], kinase inhibitors for oncology applications [4] [8], and epigenetic modulators through interactions with histone deacetylases (HDACs) or lysine demethylases (KDMs) [4]. Its structural simplicity, synthetic versatility, and capacity for target diversification establish this chemotype as a compelling subject for medicinal chemistry exploration and drug discovery campaigns.
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: